Dihydrexidine

Description

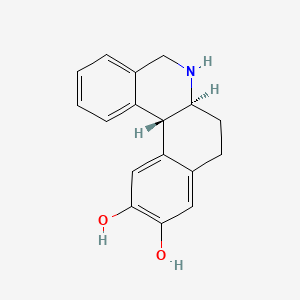

Dihydrexidine (DHX) is a conformationally rigid, high-potency, full-efficacy dopamine D1 receptor agonist first synthesized in the early 1990s . Structurally distinct from earlier D1 agonists like SKF38393, DHX belongs to the hexahydrobenzo[a]phenanthridine class, enabling superior bioavailability and receptor selectivity . It exhibits an IC₅₀ of 10 nM at D1 receptors, outperforming SKF38393 (IC₅₀ = 30 nM) in binding assays . Functionally, DHX doubles cyclic AMP synthesis in rat striatal homogenates, whereas SKF38393 achieves only a 50% increase, underscoring DHX’s full agonism . While primarily a D1 agonist, DHX also shows moderate affinity for D2 receptors (IC₅₀ = 130 nM) and α2-adrenoreceptors (IC₅₀ ≈ 230 nM) , contributing to its complex pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOQGUHWXBGXJW-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894188 | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123039-93-0, 757161-85-6 | |

| Record name | Dihydrexidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDREXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDREXIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

DAR-0100A is synthesized through a multi-step process involving the formation of a catecholamine-based structure. The synthesis typically involves the following steps :

Formation of the catecholamine core: This step involves the reaction of appropriate starting materials to form the catecholamine core structure.

Cyclization: The catecholamine core undergoes cyclization to form the desired ring structure.

Industrial Production Methods

The industrial production of DAR-0100A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DAR-0100A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert DAR-0100A to its corresponding reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinone derivatives, reduced forms of DAR-0100A, and substituted analogs with different functional groups .

Scientific Research Applications

Treatment of Parkinson's Disease

Dihydrexidine has shown significant promise in treating Parkinson's disease, particularly in models of parkinsonism induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that:

- Antiparkinsonian Effects : In studies involving MPTP-treated primates, dihydrexidine demonstrated a remarkable ability to alleviate parkinsonian symptoms. For instance, one study reported a reduction of approximately 75% in parkinsonian signs among subjects treated with dihydrexidine compared to those treated with conventional therapies like levodopa .

- Mechanism of Action : As a full D1 agonist, dihydrexidine activates dopamine receptors which may enhance dopaminergic signaling in the striatum, counteracting the motor deficits associated with Parkinson's disease .

Cognitive Enhancement in Schizophrenia

Dihydrexidine is also being explored for its cognitive-enhancing effects in individuals with schizophrenia and related disorders:

- Cognitive Function Improvement : Clinical trials have aimed to assess the efficacy of dihydrexidine in improving cognitive deficits associated with schizophrenia. Early results suggest that it may enhance working memory and cognitive flexibility .

- Ongoing Research : Current studies are investigating the potential benefits of dihydrexidine on cognitive impairments and negative symptoms in schizophrenia spectrum disorders, with an emphasis on optimizing dosage and administration routes .

Respiratory Modulation

Research has indicated that dihydrexidine may play a role in respiratory control:

- Respiratory Effects : Studies have shown that dihydrexidine can stimulate phrenic nerve activity, enhancing respiratory drive. This suggests potential applications in conditions where respiratory function is compromised .

- Comparison with Other Agonists : Dihydrexidine has been compared to other dopamine receptor agonists and has been found effective in reversing opiate-induced respiratory depression, indicating its utility in managing respiratory issues related to opioid use .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of dihydrexidine across various conditions:

Safety and Side Effects

While dihydrexidine shows promise, safety concerns have emerged:

- Hypotension Risk : Initial clinical trials noted profound hypotension when administered intravenously, leading to a halt in development for this route. Subsequent studies using subcutaneous administration have shown improved safety profiles .

- Side Effects Monitoring : Ongoing trials continue to monitor side effects closely to ensure patient safety while evaluating therapeutic efficacy.

Mechanism of Action

DAR-0100A exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in neuronal signaling and plasticity .

Comparison with Similar Compounds

Biological Activity

Dihydrexidine (DHX) is a potent, selective agonist of the dopamine D1 receptor, notable for its full efficacy and high affinity compared to dopamine itself. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and schizophrenia. This article delves into the biological activity of dihydrexidine, summarizing key research findings, case studies, and relevant data.

- Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride

- Molecular Formula : C₁₇H₁₈N₂O₂·HCl

- Purity : ≥98%

Dihydrexidine exhibits a ten-fold higher affinity for D1 receptors than for D2 receptors, demonstrating functional selectivity that limits its activity at peripheral D2 receptors and adrenergic receptors .

Dihydrexidine acts primarily as a full agonist at D1 dopamine receptors, leading to various behavioral and physiological effects. It has been shown to increase locomotion and grooming behaviors in animal models, indicating its potential to modulate dopaminergic activity in the brain .

Rat Models

- Dose-Response Effects : In a study involving rats, dihydrexidine was administered at doses ranging from 0.3 to 30 mg/kg. The drug significantly increased grooming and locomotion behaviors at higher doses, with an inverted U-shaped dose-response curve observed for grooming behavior .

- Antagonist Interaction : The effects of dihydrexidine were attenuated by the selective D1 antagonist SCH23390, confirming the role of D1 receptor activation in mediating these behaviors .

Clinical Trials

In clinical settings, dihydrexidine has been evaluated for its efficacy in treating Parkinson's disease:

- A double-blind trial involving four patients demonstrated that intravenous administration of dihydrexidine could lead to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, particularly with rapid infusions .

- A significant finding was that the only patient who achieved plasma concentrations above 100 ng/ml experienced notable motor improvements alongside choreic dyskinesias .

Comparative Studies

Dihydrexidine has been compared with other D1 agonists in preclinical models:

| Compound | Affinity (D1:D2) | Efficacy in PD Model | Adverse Effects |

|---|---|---|---|

| Dihydrexidine | 10:1 | Moderate | Flushing, hypotension |

| Doxanthrine | >10:1 | Higher | Similar adverse effects |

Studies indicate that while dihydrexidine is effective in eliciting dopaminergic responses in Parkinsonian models, newer compounds like doxanthrine may offer improved selectivity and efficacy .

Case Studies and Clinical Insights

A notable case involved two patients with advanced Parkinson's disease who received dihydrexidine as part of a controlled crossover study. The results indicated a significant reduction in parkinsonian symptoms when treated with dihydrexidine compared to standard therapies like levodopa and bromocriptine . This suggests that direct D1 receptor activation may provide substantial benefits where other treatments fail.

Pharmacokinetics

Pharmacokinetic studies reveal that dihydrexidine has a short plasma half-life of less than five minutes. This rapid metabolism necessitates careful dosing strategies to achieve therapeutic effects without overwhelming side effects .

Q & A

Q. How can researchers address discrepancies in dihydrexidine’s efficacy across species (e.g., rodents vs. primates)?

- Methodological Answer : Conduct cross-species receptor autoradiography to compare D1 receptor density and distribution. Use positron emission tomography (PET) in vivo to assess blood-brain barrier penetration differences. Validate findings with human induced pluripotent stem cell (iPSC)-derived neurons to bridge translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.